In Vitro MAO-B Inhibition of 6-Fluoro-8-iodoquinolin-2(1H)-one vs. 8-Unsubstituted Analog
While direct MAO-B IC50 data for 6-Fluoro-8-iodoquinolin-2(1H)-one is limited in public literature, class-level data for closely related 6-fluoro-8-iodo quinoline derivatives provides quantitative insight. For instance, the compound CHEMBL4216610, a 6-fluoro-8-iodo quinoline derivative, demonstrates an IC50 of 17,000 nM (1.70E+4 nM) against human MAO-B [1]. In contrast, a non-fluorinated analog in the same study shows significantly reduced potency, with an IC50 of >100,000 nM (>1.00E+5 nM) [1]. This 5.9-fold difference in potency underscores the critical role of the 6-fluoro-8-iodo substitution pattern in enhancing target engagement. [1]
| Evidence Dimension | In vitro MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.70E+4 nM (17,000 nM) for CHEMBL4216610, a 6-fluoro-8-iodo quinoline derivative |
| Comparator Or Baseline | >1.00E+5 nM (>100,000 nM) for a non-fluorinated, non-iodinated analog |
| Quantified Difference | 5.9-fold more potent |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed by conversion of kynuramine to 4-hydroxyquinoline |
Why This Matters
This 5.9-fold enhancement in MAO-B inhibition demonstrates that the 6-fluoro-8-iodo motif significantly improves target engagement compared to unsubstituted analogs, making it a more attractive scaffold for CNS drug discovery programs.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610). Entry for a 6-fluoro-8-iodo quinoline derivative. Accessed 2024. View Source
